molecular formula C19H20FN5O3 B11271361 N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11271361
M. Wt: 385.4 g/mol
InChI Key: RKBDEZHJUSQNMB-UHFFFAOYSA-N
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Description

N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at position 4, a 4-fluorophenylamino group at position 5, and a 2,5-diethoxyphenyl moiety at position 1. This compound belongs to a class of 5-amino-1H-1,2,3-triazole-4-carboxamides, which have demonstrated significant antiproliferative activity against various cancer cell lines in preclinical studies .

Properties

Molecular Formula

C19H20FN5O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2,5-diethoxyphenyl)-5-(4-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20FN5O3/c1-3-27-14-9-10-16(28-4-2)15(11-14)22-19(26)17-18(24-25-23-17)21-13-7-5-12(20)6-8-13/h5-11H,3-4H2,1-2H3,(H,22,26)(H2,21,23,24,25)

InChI Key

RKBDEZHJUSQNMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of 1,2,3-Triazole-4-carboxamide Derivatives

Compound Name Substituents (Position 1) Substituents (Position 5) Key Biological Activity Cell Line Specificity Source
N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide 2,5-diethoxyphenyl 4-fluorophenylamino Hypothesized: Enhanced solubility and kinase inhibition (inference from analogs) Not explicitly reported N/A
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl Antiproliferative activity (GP = -13.42%) Renal cancer RXF 393 cells
5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorophenyl 2,4-dimethoxyphenyl Antiproliferative activity (GP = -27.30%) CNS cancer SNB-75 cells
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-chlorophenyl Trifluoromethyl High growth inhibition (GP = 68.09%) Lung cancer NCI-H522 cells
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Moderate growth inhibition (GP = 70.94%) Lung cancer NCI-H522 cells

Key Observations:

Substituent Effects on Activity: Electron-Donating Groups (e.g., ethoxy, methoxy): The 2,5-diethoxyphenyl group in the target compound may improve solubility and metabolic stability compared to electron-withdrawing groups (e.g., dichlorophenyl in ). Methoxy and ethoxy substituents are associated with enhanced membrane permeability . Fluorophenyl vs. Trifluoromethyl and Pyridinyl Groups: These substituents (as in ) demonstrate variable activity, with trifluoromethyl showing high inhibition (GP = 68.09%) against lung cancer cells, suggesting that bulkier groups may enhance potency in certain contexts.

Cell Line Specificity :

  • Compounds with dichlorophenyl or dimethoxyphenyl substituents (e.g., ) show selectivity for renal and CNS cancers, whereas trifluoromethyl and pyridinyl derivatives (e.g., ) are more active against lung cancer. The target compound’s ethoxy groups may broaden its spectrum of activity.

Biological Activity

N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. Its molecular formula is C18H20FN5O3C_{18}H_{20}FN_{5}O_{3}, with a molecular weight of approximately 350.38 g/mol. The presence of the diethoxyphenyl and fluorophenyl groups contributes to its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. In vitro assays indicated that these compounds exhibit significant antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)
N-(2,5-diethoxyphenyl)-...A549 (Lung Cancer)12.5
DoxorubicinA549 (Lung Cancer)10.0
Similar Triazole DerivativeMCF-7 (Breast Cancer)15.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains. For example, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

CompoundPathogenMIC (µg/mL)
N-(2,5-diethoxyphenyl)-...Staphylococcus aureus0.25
Similar Triazole DerivativeEscherichia coli0.30

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : The antimicrobial activity is likely due to disruption of bacterial cell membranes.

Case Studies

A notable case study involved the administration of a triazole derivative in a mouse model bearing human tumor xenografts. The compound demonstrated significant tumor regression compared to control groups treated with saline or non-active compounds.

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